N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (CAS: 1007693-56-2) is a heterocyclic compound characterized by a benzodioxin core linked via a propanamide chain to a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety containing a sulfanyl (-S-) group. Its molecular formula is C21H22N2O4S, with a molar mass of 398.48 g/mol . The sulfanyl linker may enhance conformational flexibility and influence redox properties.
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C21H22N2O4S/c24-20(22-15-6-7-17-18(13-15)27-11-10-26-17)9-12-28-19-8-5-14-3-1-2-4-16(14)23-21(19)25/h1-4,6-7,13,19H,5,8-12H2,(H,22,24)(H,23,25) |
InChI Key |
HOUWBUDQWKYQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (CAS: 662155-33-1)
- Key Structural Differences :
- Replaces the benzazepine-sulfanyl group with a 1,1-dioxido-3-oxo-benzothiazol ring.
- The sulfone (-SO2-) and oxo (-C=O) groups increase polarity compared to the hydroxy-sulfanyl motif in the target compound.
- Inferred Properties: Higher solubility in polar solvents due to sulfone and ketone functionalities. Potential for enhanced metabolic stability due to electron-withdrawing sulfone groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Key Structural Differences: Features a 1,2,4-triazol-3-yl ring substituted with pyridinyl and propenyl groups.
- Inferred Properties :
- Enhanced basicity from pyridine and triazole moieties.
- Propenyl group may increase reactivity or serve as a site for covalent binding.
- Molecular Formula: Not explicitly stated but inferred to include C22H20N4O3S based on structure .
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (CAS: 1016475-92-5)
- Key Structural Differences :
- Substitutes the benzazepine-propanamide chain with a thiazol-2-amine ring and propenyl group.
- Thiazole’s sulfur and nitrogen atoms may alter electronic properties and binding specificity.
- Inferred Properties :
- Thiazole’s aromaticity could enhance membrane permeability.
- Propenyl group may confer electrophilic reactivity.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Key Structural Differences: Contains a pyridin-3-amine core with methoxy and dimethylaminomethylphenyl substituents.
- Inferred Properties: Improved solubility in acidic environments due to protonatable dimethylamino group. Methoxy substituent may enhance metabolic resistance.
- Molecular Formula : C23H25N3O3 (molar mass: 391.46 g/mol) .
Structural and Functional Comparison Table
Note: Formulas and masses marked with () are inferred from structural data in evidence.*
Discussion of Comparative Implications
- Bioactivity: The target compound’s hydroxy-benzazepine moiety may target receptors requiring hydrogen-bond donors (e.g., GPCRs or kinases), whereas sulfone-containing analogs (e.g., ) might exhibit stronger oxidative stability.
- Solubility: Compounds with polar groups (e.g., sulfone or dimethylamino ) are likely more water-soluble than the target compound.
- Metabolic Stability : Thiazole and triazole derivatives may resist cytochrome P450 oxidation due to aromatic nitrogen atoms, whereas the target’s benzazepine could be metabolized via hydroxylation.
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